molecular formula C18H22FN3 B12830754 N-((1-Benzylpiperidin-4-yl)methyl)-2-fluoropyridin-4-amine

N-((1-Benzylpiperidin-4-yl)methyl)-2-fluoropyridin-4-amine

Cat. No.: B12830754
M. Wt: 299.4 g/mol
InChI Key: NUQSNJFMPMCMSH-UHFFFAOYSA-N
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Description

N-((1-Benzylpiperidin-4-yl)methyl)-2-fluoropyridin-4-amine is a synthetic compound that belongs to the class of organic compounds known as piperidines. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a fluoropyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-2-fluoropyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Fluoropyridine Moiety: The final step involves the coupling of the piperidine derivative with a fluoropyridine compound using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-Benzylpiperidin-4-yl)methyl)-2-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-Benzylpiperidin-4-yl)methyl)-2-fluoropyridin-4-one, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-((1-Benzylpiperidin-4-yl)methyl)-2-fluoropyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

    Pharmacology: The compound is used to investigate the mechanisms of action of piperidine-based drugs and their interactions with biological targets.

    Chemical Biology: It serves as a tool compound for studying the biological pathways involving piperidine derivatives.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets in the body. The compound is known to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain by preventing its breakdown. This action is beneficial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced. The molecular targets include the active site of the acetylcholinesterase enzyme, where the compound binds and inhibits its activity.

Comparison with Similar Compounds

N-((1-Benzylpiperidin-4-yl)methyl)-2-fluoropyridin-4-amine can be compared with other similar compounds, such as:

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Donepezil has a similar mechanism of action but differs in its chemical structure.

    Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with a different chemical structure and pharmacokinetic profile.

    Galantamine: An alkaloid that also inhibits acetylcholinesterase but has additional allosteric modulating effects on nicotinic receptors.

The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties and therapeutic potential compared to other acetylcholinesterase inhibitors.

Properties

Molecular Formula

C18H22FN3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-fluoropyridin-4-amine

InChI

InChI=1S/C18H22FN3/c19-18-12-17(6-9-20-18)21-13-15-7-10-22(11-8-15)14-16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13-14H2,(H,20,21)

InChI Key

NUQSNJFMPMCMSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2=CC(=NC=C2)F)CC3=CC=CC=C3

Origin of Product

United States

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